Conformational Rigidity vs. Flexible Amines
6-Amino-4-azaspiro[2.4]heptan-5-one possesses zero rotatable bonds (computed), a feature that distinguishes it from most non-spirocyclic amine building blocks and even from ring-expanded spiro analogs . By contrast, the 6-amino-6-methyl analog (CAS 920338-58-5) retains zero rotatable bonds but gains additional steric bulk and lipophilicity from the quaternary methyl substitution, which can impede further amine derivatization . The parent 4-azaspiro[2.4]heptane scaffold (CAS 95442-76-5) lacks both the ketone and amine functionalities, offering no synthetic handle for further elaboration . This combination of conformational rigidity with a free primary amine and ketone makes the target compound uniquely positioned as a constrained, bifunctional intermediate.
| Evidence Dimension | Number of rotatable bonds (computed property) |
|---|---|
| Target Compound Data | 0 rotatable bonds (C₆H₁₀N₂O, MW 126.16, TPSA 55.12, LogP -0.6338) |
| Comparator Or Baseline | 6-Amino-6-methyl-4-azaspiro[2.4]heptan-5-one: 0 rotatable bonds (C₇H₁₂N₂O, MW 140.18); 4-Azaspiro[2.4]heptane: 0 rotatable bonds but no functional handles; Typical flexible amine building blocks (e.g., 4-aminobutan-2-one): 2-3 rotatable bonds |
| Quantified Difference | Target compound uniquely combines zero rotatable bonds with both a free primary amine and ketone; the 6-methyl analog blocks amine derivatization at the quaternary center; the parent scaffold lacks any reactive functional groups. |
| Conditions | Computed molecular properties from vendor technical datasheets (Leyan, Chem960); no experimental X-ray or NMR conformational data available. |
Why This Matters
Zero rotatable bonds correlate with reduced entropic penalty upon target binding, making this scaffold attractive for fragment-based drug discovery and conformational restriction strategies.
- [1] PubChem. 4-Azaspiro[2.4]heptane (CAS 95442-76-5). Molecular Formula: C₆H₁₁N, Molecular Weight: 97.16. No ketone or amine substituents present. Accessed 2026-04-28. View Source
